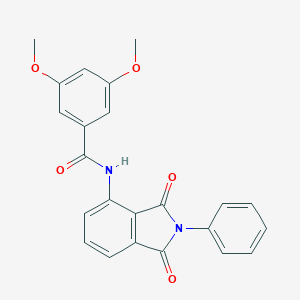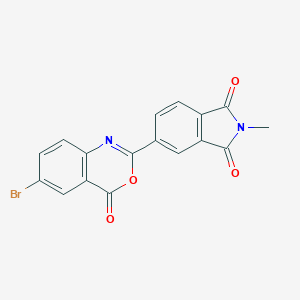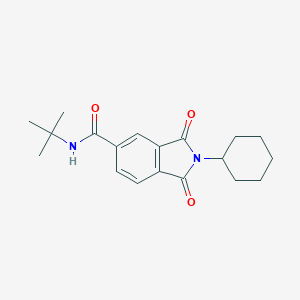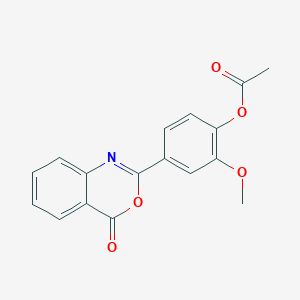![molecular formula C23H20N2O3 B303203 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications in various medical fields. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the activation of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in pain modulation, mood regulation, and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory effects. These effects are believed to be mediated through the activation of the CB1 and CB2 receptors, which are known to regulate various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, including the development of more selective and potent synthetic cannabinoids, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, further research is needed to better understand the potential risks associated with the use of synthetic cannabinoids, including 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, and to develop strategies for minimizing these risks.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-(4-fluorophenyl)-4-oxobutanoic acid. The final product is obtained by the reduction of the resulting intermediate with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various medical fields. One of the most promising applications of this compound is in the treatment of chronic pain. Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a high affinity for the CB1 and CB2 receptors, which are known to play a crucial role in pain modulation.
Eigenschaften
Produktname |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
|---|---|
Molekularformel |
C23H20N2O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-3-12-21-20(13-15)25-23(28-21)17-6-8-18(9-7-17)24-22(26)14-16-4-10-19(27-2)11-5-16/h3-13H,14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
RKWCNQMXNFOWON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)




![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)


![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
